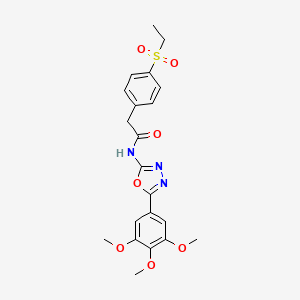

![molecular formula C11H11F3N4O B2634136 2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide CAS No. 478066-14-7](/img/structure/B2634136.png)

2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

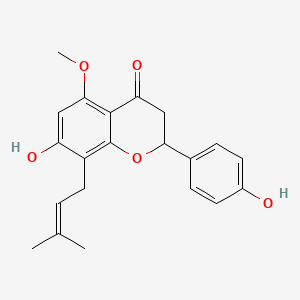

Beschreibung

This compound is a chemical substance that is primarily used as a pharmaceutical intermediate . It is a white to pale yellow crystalline powder .

Synthesis Analysis

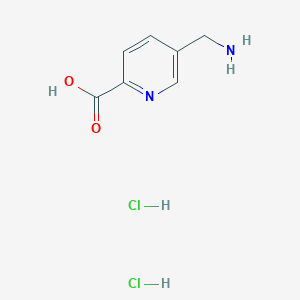

The synthesis of this compound involves several steps. Starting with trifluoroacetic acid ethyl ester as the raw material, it reacts with hydrazine hydrate to produce compound 5. Chloroacetic acid ethyl ester is used as the raw material to react with ethylenediamine to produce compound 2 through substitution and cyclization reactions. Compound 2 reacts with Boc anhydride to produce compound 3 through substitution reaction. Compound 3 reacts with phosphorus pentasulfide to produce compound 4 through sulfur substitution reaction. Finally, compound 4 reacts with compound 5 through substitution, cyclization, and Boc removal reactions to produce the target compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group that could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution, cyclization, and Boc removal reactions . The compound also shows potential for antibacterial activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 266°C and a density of 1.72 . It is also known to have poor fragmentation and ionization .Wissenschaftliche Forschungsanwendungen

Organic Chemistry Synthesis

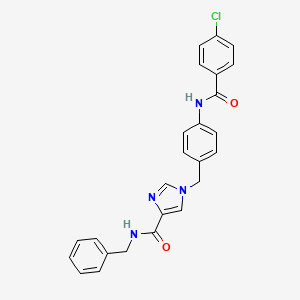

This compound is used in the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles . The process employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This method offers a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .

Pharmaceutical Applications

The compound has found extensive applications in the field of pharmaceuticals . For instance, the commercial sitagliptin, a potent inhibitor of DPP-IV, is used as a new treatment for type II diabetes . Other trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .

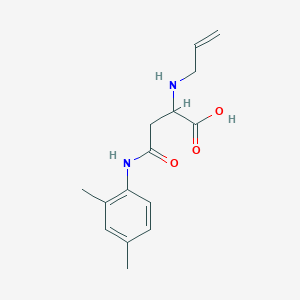

Agrochemical Applications

Trifluoromethyl-1,2,4-triazoles, including this compound, have found applications in the field of agrochemicals . The unique character of the trifluoromethyl group could significantly improve the physicochemical properties of the parent molecules .

Biological Research

This compound has been used in biological research . The targets involved in these processes can be used to inhibit parasitic growth by their inhibition .

Functional Materials

Trifluoromethyl-1,2,4-triazoles, including this compound, have found applications in the field of functional materials .

Ligand Chemistry

This compound has been used in ligand chemistry . The trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules .

Zukünftige Richtungen

The compound has broad-spectrum pharmaceutical activity, offering the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . It also has potential for diverse pharmacological activities, which could be explored in future research .

Eigenschaften

IUPAC Name |

2-methyl-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O/c1-6(2)9(19)15-7-4-3-5-18-8(7)16-17-10(18)11(12,13)14/h3-6H,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRCPDYMTNEMCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CN2C1=NN=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide](/img/structure/B2634053.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2634055.png)

![N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2634056.png)

![2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2634057.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634061.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2634066.png)

![N-[3-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B2634076.png)